2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde
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Overview
Description
2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde is an organic compound that features a pyrrole ring and a nitrobenzaldehyde moiety
Preparation Methods
The synthesis of 2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde typically involves the reaction of 2,5-dihydro-1H-pyrrole with 5-nitrobenzaldehyde under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrobenzoic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-aminobenzaldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrole ring can also participate in binding interactions with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar compounds to 2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-nitrobenzaldehyde include:
2-(2,5-Dihydro-1H-pyrrol-1-yl)benzoic acid: This compound has a carboxylic acid group instead of a nitro group.
2-(2,5-Dihydro-1H-pyrrol-1-yl)-5-aminobenzaldehyde: This compound has an amino group instead of a nitro group.
4-(2,5-Dihydro-1H-pyrrol-1-yl)benzenesulfonamide: This compound features a sulfonamide group.
The uniqueness of this compound lies in its combination of a pyrrole ring and a nitrobenzaldehyde moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
668987-44-8 |
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Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-(2,5-dihydropyrrol-1-yl)-5-nitrobenzaldehyde |
InChI |
InChI=1S/C11H10N2O3/c14-8-9-7-10(13(15)16)3-4-11(9)12-5-1-2-6-12/h1-4,7-8H,5-6H2 |
InChI Key |
BJOBJJHCISJNEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Origin of Product |
United States |
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